molecular formula C12H10ClNO2 B11770526 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone CAS No. 886494-58-2

1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone

Cat. No.: B11770526
CAS No.: 886494-58-2
M. Wt: 235.66 g/mol
InChI Key: ZPBJGFNEPUZZGK-UHFFFAOYSA-N
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Description

1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with an amino and chloro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone typically involves the reaction of 2-amino-4-chlorobenzaldehyde with furan-2-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while substitution reactions can produce a variety of substituted furans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

886494-58-2

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-[5-(2-amino-4-chlorophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H10ClNO2/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,14H2,1H3

InChI Key

ZPBJGFNEPUZZGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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